(4aS,8aR)-2-Methoxyhexahydro-2H,4H-1,3,2-benzodioxaphosphinine
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Overview
Description
(4aS,8aR)-2-Methoxyhexahydro-2H,4H-1,3,2-benzodioxaphosphinine is a complex organic compound with a unique structure that includes a phosphinine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aR)-2-Methoxyhexahydro-2H,4H-1,3,2-benzodioxaphosphinine typically involves multiple steps. One common method starts with the preparation of a suitable precursor, such as a cyclohexane derivative, which is then subjected to a series of reactions including methoxylation and cyclization to form the desired phosphinine ring . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like crystallization and chromatography are crucial to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(4aS,8aR)-2-Methoxyhexahydro-2H,4H-1,3,2-benzodioxaphosphinine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halides or alkyl chains .
Scientific Research Applications
(4aS,8aR)-2-Methoxyhexahydro-2H,4H-1,3,2-benzodioxaphosphinine has several scientific research applications:
Mechanism of Action
The mechanism by which (4aS,8aR)-2-Methoxyhexahydro-2H,4H-1,3,2-benzodioxaphosphinine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind selectively to these targets, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (4aS,8aR)-2-Methoxyhexahydro-2H,4H-1,3,2-benzodioxaphosphinine include:
- Methyl (4aS,8aR)-8a-(3-methoxy-3-oxopropyl)-1,3,4,5,8,8a-hexahydro-4a(2H)-naphthalenecarboxylate
- (1aR,4aS,8aS)-4a,8,8-trimethyl-1,1a,4,4a,5,6,7,8-octahydrocyclopropa[d]naphthalene-2-carboxaldehyde
Uniqueness
What sets this compound apart from these similar compounds is its unique phosphinine ring structure. This feature imparts distinct chemical and physical properties, making it particularly valuable in applications requiring specific reactivity or stability .
Properties
CAS No. |
33095-37-3 |
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Molecular Formula |
C8H15O3P |
Molecular Weight |
190.18 g/mol |
IUPAC Name |
(4aS,8aR)-2-methoxy-4a,5,6,7,8,8a-hexahydro-4H-benzo[d][1,3,2]dioxaphosphinine |
InChI |
InChI=1S/C8H15O3P/c1-9-12-10-6-7-4-2-3-5-8(7)11-12/h7-8H,2-6H2,1H3/t7-,8+,12?/m0/s1 |
InChI Key |
TXOUSNKYDOWETG-HTVOERESSA-N |
Isomeric SMILES |
COP1OC[C@@H]2CCCC[C@H]2O1 |
Canonical SMILES |
COP1OCC2CCCCC2O1 |
Origin of Product |
United States |
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